An In-depth Technical Guide to the Synthesis and Purification of Cefoxitin-d3 (sodium)
An In-depth Technical Guide to the Synthesis and Purification of Cefoxitin-d3 (sodium)
This guide provides a comprehensive overview of the chemical synthesis and purification of Cefoxitin-d3 (sodium), an isotopically labeled analog of the second-generation cephalosporin antibiotic, Cefoxitin. Designed for researchers, scientists, and professionals in drug development, this document details the scientific rationale behind the synthetic strategy, step-by-step protocols, and robust analytical methods for characterization. The introduction of a deuterium-labeled methoxy group serves as a stable internal standard for pharmacokinetic and bioanalytical studies, enabling precise quantification in complex biological matrices[1][2][3].
Introduction to Cefoxitin and the Rationale for Deuterium Labeling
Cefoxitin is a semi-synthetic, broad-spectrum cephamycin antibiotic.[4] Its structure is characterized by a 7-α-methoxy group, which confers significant resistance to β-lactamase enzymes produced by many resistant bacteria.[4] In quantitative bioanalysis, such as liquid chromatography-mass spectrometry (LC-MS), stable isotopically labeled (SIL) internal standards are crucial for achieving high accuracy and precision.[5][6] The synthesis of Cefoxitin-d3, where the three hydrogen atoms of the methoxy group are replaced with deuterium, provides an ideal internal standard. This is because it shares nearly identical chemical and physical properties with the unlabeled drug, ensuring similar behavior during sample extraction and chromatographic separation, while being distinguishable by mass spectrometry.[3]
Synthetic Strategy for Cefoxitin-d3
The synthesis of Cefoxitin-d3 follows the established pathways for Cefoxitin, with a critical modification in the methoxylation step to introduce the deuterated methyl group. The overall strategy involves the acylation of 7-aminocephalosporanic acid (7-ACA), followed by methoxylation at the 7-position, and subsequent carbamoylation at the 3-position.
Overall Synthetic Workflow
The synthesis can be conceptualized as a multi-step process, starting from readily available precursors and culminating in the final purified sodium salt of Cefoxitin-d3.
Caption: A high-level overview of the synthesis and purification workflow for Cefoxitin-d3 (sodium).
Step-by-Step Synthesis Protocol
The following protocol is a synthesized approach based on established methods for Cefoxitin synthesis, adapted for the introduction of the deuterium label.[7][8][9]
Step 1: Methoxylation of Cephalothin with a Deuterated Reagent
The critical step for introducing the d3-label is the methoxylation at the 7-position of the cephalosporin core. This is achieved by using a deuterated methoxide source.
-
Starting Material: Cephalothin
-
Reagents: Deuterated sodium methoxide (CD3ONa) in deuterated methanol (CD3OD), tert-butyl hypochlorite.
-
Procedure:
-
Dissolve Cephalothin in a suitable organic solvent mixture, such as dichloromethane and methanol, and cool the reaction mixture to a low temperature (typically -70 to -80 °C).[9]
-
Slowly add a solution of deuterated sodium methoxide (CD3ONa) in deuterated methanol (CD3OD).
-
Add tert-butyl hypochlorite dropwise while maintaining the low temperature.[9]
-
Monitor the reaction by High-Performance Liquid Chromatography (HPLC) until completion.
-
Quench the reaction with a reducing agent like sodium metabisulfite.
-
Step 2: Deacetylation
The acetyl group at the 3-position is hydrolyzed to a hydroxyl group.
-
Procedure:
-
After the methoxylation is complete, a solution of sodium hydroxide is added at low temperature to facilitate the hydrolysis of the acetyl group.[9]
-
The reaction progress is monitored by HPLC.
-
Upon completion, the pH of the reaction mixture is carefully adjusted to the acidic range to prepare for extraction.
-
Step 3: Carbamoylation
The hydroxyl group at the 3-position is then carbamoylated.
-
Reagents: Chlorosulfonyl isocyanate
-
Procedure:
-
The deacetylated intermediate is dissolved in a suitable solvent like tetrahydrofuran and cooled.[9]
-
A solution of chlorosulfonyl isocyanate in the same solvent is added slowly.[9]
-
After the reaction is complete, it is quenched with ice water.
-
The resulting Cefoxitin-d3 acid is then extracted into an organic solvent.
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Purification of Cefoxitin-d3 Acid
Purification of the crude Cefoxitin-d3 acid is essential to remove unreacted starting materials, by-products, and other impurities. A multi-step purification process is often employed.
Purification Workflow
Caption: The purification workflow for crude Cefoxitin-d3 acid.
Detailed Purification Protocol
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Extraction and Decolorization: The crude Cefoxitin-d3 acid is dissolved in an organic solvent and then extracted into an aqueous solution of a weak base, such as sodium bicarbonate. The aqueous layer can then be treated with activated carbon to remove colored impurities.[10]
-
Resin Column Chromatography: For high purity, the aqueous solution of Cefoxitin-d3 is passed through a resin column. This step is effective in removing residual impurities.[11]
-
Precipitation: The purified Cefoxitin-d3 acid is precipitated from the aqueous solution by carefully adjusting the pH to the acidic range (around pH 2) with an acid like hydrochloric acid.[9][10]
-
Filtration and Drying: The precipitated solid is collected by filtration, washed with cold water and a water-miscible organic solvent, and then dried under vacuum to yield the purified Cefoxitin-d3 acid.[12]
Formation of Cefoxitin-d3 (sodium)
For improved stability and solubility in aqueous media, the purified Cefoxitin-d3 acid is converted to its sodium salt.[13]
-
Reagents: A sodium salt of a weak acid, such as sodium isooctanoate or sodium bicarbonate, dissolved in a suitable organic solvent like ethyl acetate or methanol.
-
Procedure:
-
The purified Cefoxitin-d3 acid is dissolved in an appropriate organic solvent (e.g., ethyl acetate).[11]
-
The solution of the sodium salt is added dropwise with stirring.
-
The Cefoxitin-d3 (sodium) salt precipitates out of the solution.
-
The product is collected by filtration, washed with the organic solvent, and dried under vacuum to yield a white to off-white crystalline powder.[11]
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Analytical Characterization and Quality Control
Rigorous analytical testing is required to confirm the identity, purity, and isotopic enrichment of the final Cefoxitin-d3 (sodium) product.
| Analytical Technique | Purpose | Expected Outcome for Cefoxitin-d3 (sodium) |
| High-Performance Liquid Chromatography (HPLC) | To determine purity and quantify impurities. | A single major peak corresponding to Cefoxitin with a purity of ≥98%.[14][15] The retention time should be very similar to that of an authentic Cefoxitin standard. |
| Mass Spectrometry (MS) | To confirm the molecular weight and isotopic enrichment. | The molecular ion peak should be observed at m/z corresponding to [C16H13D3N3O7S2Na]+, which is 3 mass units higher than that of unlabeled Cefoxitin sodium. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the structure and the location of the deuterium label. | ¹H NMR: The characteristic singlet corresponding to the -OCH3 protons (around 3.4 ppm) in unlabeled Cefoxitin will be absent or significantly diminished. ²H NMR: A signal will be present in the region corresponding to the methoxy group, confirming the presence of deuterium. |
| Infrared (IR) Spectroscopy | To confirm the presence of key functional groups. | The IR spectrum should be concordant with that of a Cefoxitin reference standard, with potential slight shifts in C-D bond vibration frequencies.[16] |
| Solubility and Appearance | To assess physical properties. | A white to off-white crystalline powder, soluble in water and methanol.[16] |
Conclusion
The synthesis and purification of Cefoxitin-d3 (sodium) require a meticulous and well-controlled process. The key to a successful synthesis lies in the specific introduction of the deuterium label at the 7-methoxy position using a deuterated reagent. Subsequent purification and salt formation steps are critical for obtaining a high-purity product suitable for use as an internal standard in demanding bioanalytical applications. The analytical characterization methods outlined in this guide provide a robust framework for ensuring the quality and integrity of the final product.
References
- Method for preparing cefoxitin sodium. CN101235045A.
- Synthesis method of antibacterial drug cefoxitin. CN105254650A.
- Process for preparing sodium cefoxitin. CN1903861A.
- Synthetic method of antibiotic cefoxitin. CN101555252B.
- Cefoxitin. In: Wikipedia.
- Synthesis and antibacterial activity of cefoxitin metal complexes. Ovid.
- Preparation, Identification, Isolation and Characteriz
- PRODUCT INFORMATION - Cefoxitin (sodium salt). Cayman Chemical.
- Cefoxitin sodium salt (C4786)
- New rapid method of analysis of cefoxitin in serum and bone, by high-performance liquid chrom
- Preparation method of high-purity cefoxitin sodium. CN101941983A.
- Preparation method of cefoxitin. CN102633819A.
- Identification, isolation and characterization of a new impurity in cefoxitin drug substance resulting from stress stability studies. Analytical Methods (RSC Publishing).
- The preparation method of cefoxitin sodium. CN103450225B.
- NOVEL ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR CEFOXITIN NEW β-LACTAM ANTIBIOTICS IN BULK AND DOSAGE FORM.
- Rapid HPLC analysis of cefoxitin in plasma and urine. Oxford Academic.
- CEFOXITIN SODIUM. Thai Pharmacopoeia.
- Synthesis and antibacterial activity of cefoxitin metal complexes | Request PDF.
- Total Syntheses of Deuterated Drugs: A Comprehensive Review. PubMed.
- Process for the preparation of cefoxitin. US20060252928A1.
- A validated LC-MS/MS method for simultaneous quantitation of piperacillin, cefazolin, and cefoxitin in r
- The Development of Deuterium-Containing Drugs.
- Synthesis, structural, DFT, solid state and antimicrobial studies of some new biologically active cefoxitin complexes.
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace.
- Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK.
- Selection of Internal Standards for LC-MS/MS Applic
- Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. FDA.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Cefoxitin - Wikipedia [en.wikipedia.org]
- 5. cerilliant.com [cerilliant.com]
- 6. fda.gov [fda.gov]
- 7. CN105254650A - Synthesis method of antibacterial drug cefoxitin - Google Patents [patents.google.com]
- 8. CN101555252B - Synthetic method of antibiotic cefoxitin - Google Patents [patents.google.com]
- 9. jocpr.com [jocpr.com]
- 10. CN102633819A - Preparation method of cefoxitin - Google Patents [patents.google.com]
- 11. CN101941983A - Preparation method of high-purity cefoxitin sodium - Google Patents [patents.google.com]
- 12. CN1903861A - Process for preparing sodium cefoxitin - Google Patents [patents.google.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Identification, isolation and characterization of a new impurity in cefoxitin drug substance resulting from stress stability studies - Analytical Methods (RSC Publishing) DOI:10.1039/C0AY00467G [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. CEFOXITIN SODIUM - ตำรายาของประเทศไทย กรมวิทยาศาสตร์การแพทย์ [bdn-tp.dmsc.moph.go.th]
